Chlorogenic Acid-13C3
Description
Significance of Stable Isotope Labeling in Metabolic Research
Stable isotope labeling (SIL) is a powerful and indispensable technique in modern metabolic research. doi.org It involves the use of non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), to tag molecules of interest. doi.orgfrontiersin.org Unlike their more common, lighter counterparts (e.g., ¹²C), these heavy isotopes contain extra neutrons, resulting in a distinct mass difference that can be readily detected by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. doi.orgosti.gov
In the context of metabolomics, SIL provides a robust method for tracing the metabolic fate of compounds within a biological system. boku.ac.at When a labeled compound, or "tracer," is introduced, it is metabolized alongside its native form. doi.org Analytical techniques, particularly high-resolution mass spectrometry (HRMS), can then distinguish between the labeled metabolites and their unlabeled counterparts based on their characteristic mass shifts and isotopic patterns. frontiersin.orgosti.gov This allows researchers to track metabolic pathways, determine the precursor of origin for various metabolites, and quantify metabolic flux with high precision. osti.gov
The application of stable isotopes significantly enhances the quality and reliability of metabolomics data. osti.gov It helps to overcome major challenges in the field, such as the confident annotation and identification of the thousands of metabolite features detected in a single analysis. doi.orgosti.gov By creating a unique isotopic signature, SIL allows for the filtering of data to minimize background noise and focus specifically on metabolites derived from the labeled precursor. frontiersin.orgboku.ac.at This approach has been widely applied in plant science, using precursors like ¹³C-labeled phenylalanine to identify hundreds of derived compounds and uncover novel metabolic pathways. osti.gov
Overview of Chlorogenic Acid (CGA) and its Isotopic Variant in Research Contexts
Chlorogenic acid (CGA) is a prominent phenolic compound and a major dietary polyphenol found abundantly in various plants, including coffee beans, apples, tea, and potatoes. medchemexpress.comnih.govwikipedia.orgmdpi.com Structurally, it is an ester formed between caffeic acid and quinic acid. wikipedia.org The term "chlorogenic acids" also refers to a broader family of related esters. wikipedia.org CGA is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, making it a subject of extensive research in health and disease. medchemexpress.comnih.govnih.govnih.gov
In academic research, understanding the bioavailability, metabolism, and mechanisms of action of CGA is crucial. nih.govnih.gov This is where its isotopic variant, Chlorogenic Acid-13C3, becomes invaluable. This compound is a stable isotope-labeled analog of CGA, where three carbon atoms in the propenoyl side chain of the caffeic acid moiety are replaced with ¹³C isotopes. nih.govpharmaffiliates.comlgcstandards.com
The use of this compound as an internal standard and tracer in research provides several advantages:
Accurate Quantification: It allows for precise measurement of CGA and its metabolites in biological samples using isotope dilution mass spectrometry, a gold-standard analytical method.
Metabolic Tracing: Researchers can track the absorption, distribution, metabolism, and excretion of CGA. For instance, a study on the covalent bonding between polyphenols and proteins used a related labeled compound, CGA-[¹³C₃,¹⁵N]Cys, to quantify adducts in dairy beverages, confirming the interaction between milk proteins and CGA. nih.gov
Pathway Elucidation: It helps in identifying the biotransformation products of CGA within an organism, shedding light on its metabolic pathways. boku.ac.at
By providing a distinct and detectable marker, this compound enables scientists to investigate the complex journey of this dietary polyphenol in the body, contributing to a deeper understanding of its biological functions. pharmaffiliates.commedchemexpress.com
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃¹³C₃H₁₈O₉ | pharmaffiliates.comszabo-scandic.com |
| Molecular Weight | 357.29 g/mol | nih.govpharmaffiliates.comszabo-scandic.com |
| IUPAC Name | (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-¹³C₃)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid | nih.govlgcstandards.com |
| Unlabeled CAS Number | 327-97-9 | pharmaffiliates.comlgcstandards.comaxios-research.com |
Isotopes Used in Metabolic Research
| Isotope | Common Use | Detection Method |
|---|---|---|
| Carbon-13 (¹³C) | General metabolic tracing, flux analysis | Mass Spectrometry, NMR |
| Nitrogen-15 (¹⁵N) | Tracing nitrogen-containing metabolites (e.g., amino acids, nucleotides) | Mass Spectrometry |
| Deuterium (²H) | Tracing specific metabolic pathways, assessing drug metabolism | Mass Spectrometry, NMR |
| Sulfur-34 (³⁴S) | Studying sulfur-containing metabolites | Mass Spectrometry |
Properties
Molecular Formula |
C₁₃¹³C₃H₁₈O₉ |
|---|---|
Molecular Weight |
357.29 |
Synonyms |
(1S,3R,4R,5R)-3-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-(propenyl-13C3)]oxy]-1,4,5-trihydroxycyclohexanecarboxylic Acid; 3-(3,4-Dihydroxycinnamoyl)quinic Acid-13C3; 3-Caffeoylquinic Acid-13C3; 3-O-(3,4-Dihydroxycinnamoyl)-D-quinic Acid-13C3; 3-O-Caffeoylqu |
Origin of Product |
United States |
Biosynthesis and Precursor Metabolism of Chlorogenic Acid Parent Compound
Interplay of Phenylpropanoid and Shikimate Pathways in CGA Genesis
The biosynthesis of chlorogenic acid is a prime example of the intricate connection between primary and secondary metabolism in plants. researchgate.net The shikimate pathway, a primary metabolic route, provides the aromatic amino acid L-phenylalanine, which serves as the initial substrate for the phenylpropanoid pathway. frontiersin.orgnih.govnih.gov This latter pathway is a major route for the synthesis of a wide array of plant secondary metabolites, including flavonoids, lignins, and, crucially, chlorogenic acid. researchgate.net
The journey begins in the plastids where the shikimate pathway produces chorismate, which is then converted to L-phenylalanine. researchgate.net This amino acid is then shuttled into the cytoplasm to enter the general phenylpropanoid pathway. mdpi.com Here, a series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate that stands at a metabolic crossroads, leading to the biosynthesis of various phenolic compounds, including chlorogenic acid. mdpi.com The quinic acid moiety of chlorogenic acid is also derived from an intermediate of the shikimate pathway. wikipedia.org
Enzymatic Mechanisms Governing Chlorogenic Acid Synthesis
The conversion of precursors from the shikimate and phenylpropanoid pathways into chlorogenic acid is orchestrated by a series of specific enzymes. The activity and specificity of these enzymes are critical in determining the flux and final accumulation of chlorogenic acid in plant tissues.
Phenylalanine ammonia-lyase (PAL) is a pivotal enzyme that marks the entry point into the phenylpropanoid pathway. researchgate.netrsc.org It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. rsc.org This reaction is a crucial rate-limiting step and represents the transition from primary metabolism (amino acid synthesis) to secondary metabolism (phenylpropanoid synthesis). nih.govnih.gov The expression and activity of PAL are often correlated with the accumulation of chlorogenic acid and other phenylpropanoid compounds, highlighting its regulatory importance in this metabolic network. mdpi.comnih.gov
Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) and hydroxycinnamoyl-CoA: quinate hydroxycinnamoyl transferase (HQT) are key acyltransferases that play central roles in one of the primary routes of chlorogenic acid biosynthesis. mdpi.commdpi.com HCT catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimic acid, forming p-coumaroyl shikimate. nih.govpeerj.com HQT, on the other hand, preferentially uses quinic acid as its acyl acceptor to form p-coumaroyl quinate. nih.govpeerj.com
In what is considered a major pathway in many plants, HCT first produces p-coumaroyl shikimate. mdpi.com This intermediate is then hydroxylated to caffeoyl shikimate. Subsequently, HCT can catalyze the reverse reaction, converting caffeoyl shikimate and CoA into caffeoyl-CoA. nih.gov Finally, HQT catalyzes the esterification of caffeoyl-CoA with quinic acid to form chlorogenic acid (3-O-caffeoylquinic acid). researchgate.netmdpi.com The specificity of these enzymes for their respective acyl acceptors (shikimate vs. quinate) is a critical determinant of the metabolic flow towards chlorogenic acid or other related compounds like lignin (B12514952). nih.govnih.goviaea.org
Coumarate 3-hydroxylase (C3'H), a cytochrome P450-dependent monooxygenase, is responsible for a crucial hydroxylation step in the biosynthesis of chlorogenic acid. pnas.org Specifically, it catalyzes the 3-hydroxylation of p-coumaroyl shikimate to produce caffeoyl shikimate. pnas.org This reaction is a critical step as it introduces the second hydroxyl group on the aromatic ring of the cinnamoyl moiety, a defining feature of the caffeoyl group in chlorogenic acid. The downregulation of C3'H has been shown to lead to a significant reduction in lignin content and an accumulation of p-coumaroyl-derived compounds, underscoring its importance in the pathway. pnas.org In some contexts, C3'H can also act on p-coumaroyl quinate to directly form chlorogenic acid. usda.gov
Genetic and Transcriptomic Regulation of Biosynthetic Enzymes
The biosynthesis of chlorogenic acid is tightly regulated at the genetic and transcriptomic levels. mdpi.com The expression of the structural genes encoding the key biosynthetic enzymes such as PAL, C4H, 4CL, HCT, HQT, C3'H, and CSE is controlled by a complex network of regulatory genes, primarily transcription factors. mdpi.comnih.gov
Transcriptome analyses in various plant species have revealed that the expression levels of these biosynthetic genes are often correlated with the accumulation of chlorogenic acid during different developmental stages or in response to environmental stimuli. mdpi.comfrontiersin.org For instance, studies have shown that the expression of HCT and C3'H genes is positively correlated with chlorogenic acid content in apple fruit. mdpi.com
Key transcription factor families, including MYB, WRKY, ERF, and bHLH, have been implicated in the regulation of the phenylpropanoid pathway and, consequently, chlorogenic acid biosynthesis. mdpi.comfrontiersin.org These transcription factors can bind to the promoter regions of the structural genes and either activate or repress their transcription, thereby modulating the metabolic flux towards chlorogenic acid production. mdpi.com For example, certain MYB transcription factors have been shown to regulate the expression of PAL and 4CL genes. mdpi.com This intricate regulatory network allows plants to fine-tune the synthesis of chlorogenic acid in response to various internal and external cues. mdpi.comnih.govfrontiersin.org
Data Tables
Table 1: Key Enzymes in Chlorogenic Acid Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, initiating the phenylpropanoid pathway. researchgate.netnih.gov |
| Cinnamate (B1238496) 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. mdpi.com |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.com |
| Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase | HCT | Transfers the p-coumaroyl group to shikimate or quinate. nih.govpeerj.com |
| Hydroxycinnamoyl-CoA: Quinate Hydroxycinnamoyl Transferase | HQT | Catalyzes the final esterification of caffeoyl-CoA and quinic acid to form chlorogenic acid. researchgate.netmdpi.com |
| Coumarate 3-Hydroxylase | C3'H | Hydroxylates p-coumaroyl shikimate to caffeoyl shikimate. pnas.org |
| Caffeoyl Shikimate Esterase | CSE | Hydrolyzes caffeoyl shikimate to caffeic acid and shikimate. mdpi.comnih.gov |
Evolutionary Trajectories of Chlorogenic Acid Metabolic Pathways in Flora
The metabolic pathway responsible for synthesizing chlorogenic acid is an extension of the broader phenylpropanoid pathway, which is fundamental for the production of a vast array of secondary metabolites in plants. The evolutionary journey of this pathway is a story of increasing complexity, with its origins traceable to the earliest land plants and their algal ancestors.
The genetic toolkit for the phenylpropanoid pathway has been identified in streptophyte algae, the relatives of land plants. nih.gov This suggests that the foundational enzymes for this pathway were present before plants colonized land. The evolution of the key enzyme families involved in chlorogenic acid biosynthesis, such as Phenylalanine Ammonia-Lyase (PAL), has been characterized by significant radiations and divergences across different plant lineages. nih.gov
Bioinformatic analyses across 37 plant species have revealed that the metabolic pathway for chlorogenic acid likely began in algae and progressively became more complete in angiosperms. frontiersin.org Key genes in this pathway show different expression patterns and sensitivities to environmental stressors, with some genes having accumulated rapidly during evolution and others appearing only later in angiosperms. frontiersin.org
The evolution of the PAL gene family, which catalyzes the first committed step in the phenylpropanoid pathway, showcases this progression. While only a couple of PAL-like genes are found in algae, land plants possess a significantly greater number, indicating that the expansion of this gene family is closely linked to gene duplication events at various evolutionary stages after the divergence from algae. researchgate.net Phylogenetic analysis of PAL genes from diverse plants shows distinct evolutionary branches, with monocots and eudicots forming separate groups, suggesting functional diversification. researchgate.netmdpi.com
Similarly, other key enzyme families in the pathway, including cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), have undergone pronounced radiations and divergence in various land plant groups. nih.gov This evolutionary versatility has likely enabled the functional diversification required to produce the rich and complex array of specialized metabolites, including chlorogenic acid, seen in embryophytes. nih.gov
Modulation of Biosynthesis by Environmental Stressors and Microbial Interactions
The biosynthesis of chlorogenic acid is not static; it is a dynamic process heavily influenced by the plant's interaction with its environment. Both abiotic stressors and microbial interactions can significantly modulate the production and accumulation of this compound, which plays a crucial role in plant defense mechanisms. nih.gov
Environmental Stressors:
Plants often ramp up the production of secondary metabolites like chlorogenic acid in response to adverse environmental conditions. This response is a key component of their defense and adaptation strategies.
Salinity Stress: In honeysuckle (Lonicera japonica), NaCl stress has been shown to significantly increase the concentration of chlorogenic acids in the leaves. nih.govfrontiersin.org This increase is linked to the stimulated transcription of genes encoding key biosynthetic enzymes. nih.govfrontiersin.org For instance, after 30 days of 150 mM NaCl stress, the total concentration of leaf chlorogenic acids increased by 145.74%. nih.gov
| Stressor | Plant Species | Tissue | Change in Chlorogenic Acid Content | Reference |
| 150 mM NaCl | Lonicera japonica | Leaves | +145.74% | nih.gov |
| 300 mM NaCl | Lonicera japonica | Leaves | +50.34% | nih.gov |
| Soil Salinity (Oct 2014) | Lonicera japonica | Leaves | +56.05% | nih.gov |
| Soil Salinity (Oct 2015) | Lonicera japonica | Leaves | +105.29% | nih.gov |
UV Radiation: Exposure to UV light can alter the profile of chlorogenic acid isomers. In some cases, UV light has been observed to decrease the levels of 3-caffeoylquinic acid and 5-caffeoylquinic acid isomers, while increasing the concentration of 3,5-dicaffeoylquinic acid. researchgate.net Chlorogenic acid itself is considered photostable and can offer protection against UV-induced oxidative damage. researchgate.net
Drought and Heat Stress: These stressors can also influence the accumulation of chlorogenic acid and its precursors. Studies in Amaranthus species have shown that heat stress and combined drought and heat stress can induce the accumulation of caffeic acid, a direct precursor to chlorogenic acid. researchgate.net In Salvia miltiorrhiza, drought stress has been found to increase the content of other related phenolic compounds. researchgate.net
Light Intensity: The amount of light can also affect chlorogenic acid biosynthesis. In Marsdenia tenacissima, a decrease in light intensity was found to inhibit the biosynthesis of chlorogenic acid and reduce the expression of related genes in the synthesis pathway. mdpi.com
Microbial Interactions:
The plant microbiome plays a significant role in modulating the host's metabolic processes, including the biosynthesis of chlorogenic acid. nih.gov
Enhanced Nutrient Uptake: Plant growth-promoting bacteria (PGPB) can enhance the uptake of essential nutrients like nitrogen, phosphorus, and potassium. This improved nutritional status can, in turn, support the primary metabolic pathways that provide precursors for chlorogenic acid synthesis. mdpi.com
Hormone Production: Many plant-associated microbes can produce phytohormones or influence the plant's hormonal balance. These hormones can act as signaling molecules that regulate the expression of genes involved in secondary metabolism. nih.gov
Gene Regulation: Microorganisms can directly influence the expression of genes encoding enzymes in the chlorogenic acid biosynthesis pathway. This modulation allows the plant to fine-tune its defensive capabilities in response to microbial presence, whether pathogenic or symbiotic. mdpi.com For instance, some fungi and bacteria have been shown to degrade chlorogenic acid, while the presence of others can stimulate its production as a defense response. mdpi.comsmujo.id Endophytic fungi, such as Sordariomycete sp. strain B5, have even been identified as producers of chlorogenic acid themselves within the host plant Eucommia ulmoides. mdpi.com
Metabolic Tracing and Flux Analysis with Chlorogenic Acid 13c3
Principles of Stable Isotope Tracing for Quantitative Metabolic Studies
Stable isotope tracing is a fundamental technique used to unravel the complexities of metabolic networks. nih.gov The core principle involves introducing a molecule, or "tracer," enriched with a stable isotope like ¹³C, into a biological system. youtube.com As the tracer is metabolized, the isotope label is incorporated into downstream metabolites. nih.gov By measuring the distribution of these isotopes in various compounds over time, researchers can map out active metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux. nih.govnih.gov
Mass spectrometry is a key analytical tool in these studies, as it can differentiate between molecules based on their mass-to-charge ratio. nih.gov This allows for the detection of isotopologues—molecules that are identical in chemical structure but differ in their isotopic composition. nih.gov The pattern of isotope incorporation into different metabolites provides a detailed picture of how nutrients are utilized and transformed within the cell.
For instance, uniformly labeled glucose (U-¹³C-glucose), where all six carbon atoms are ¹³C, can be used to trace the flow of carbon through central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. youtube.com The resulting labeling patterns in downstream metabolites reveal the relative activity of these pathways. nih.gov This approach is not limited to carbon; other stable isotopes like ¹⁵N, ²H, and ¹⁸O can be used to trace the metabolism of nitrogen, hydrogen, and oxygen, respectively. nih.gov
Applications in Preclinical Models and In Vitro Systems
The use of Chlorogenic Acid-13C3 and other stable isotope tracers has been instrumental in advancing our understanding of metabolism in a variety of research settings.
The phenylpropanoid pathway is a major route for the biosynthesis of a wide array of plant secondary metabolites, including chlorogenic acid. frontiersin.org Stable isotope labeling has been employed to investigate the metabolic flux through this pathway. For example, by feeding plants ¹³C-labeled precursors like phenylalanine, researchers can trace the incorporation of the label into various phenylpropanoid compounds. nih.gov This allows for the quantification of the rates of synthesis and turnover of these molecules, providing insights into how plants regulate this important metabolic network in response to developmental cues and environmental stresses. nih.govfrontiersin.org
In a study on wound-healing potato tuber tissue, L-phenyl-d(5)-alanine was used as a tracer to analyze the metabolic flux of chlorogenic acid and another phenylpropanoid, N-p-coumaroyloctopamine. nih.gov By monitoring the isotope abundance in these compounds over time, the researchers were able to calculate their formation and conversion rates. nih.gov
Table 1: Metabolic Flux of Phenylpropanoids in Wound-Healing Potato Tuber Tissue
Stable isotope tracers are widely used to map the flow of carbon through central metabolic pathways, such as glycolysis and the TCA cycle. By providing cells with a ¹³C-labeled nutrient like glucose, researchers can follow the path of the labeled carbon atoms as they are incorporated into various intermediates of these pathways. biorxiv.org This approach, known as metabolic flux analysis, provides a quantitative understanding of how cells allocate carbon resources to different metabolic functions. researchgate.net
For example, the use of [1,2-¹³C₂]glucose can help distinguish between the oxidative and non-oxidative branches of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The labeling pattern in lactate, a downstream product, can reveal the relative flux through these two branches. nih.gov Similarly, tracers like [U-¹³C₅]glutamine are valuable for studying the TCA cycle. researchgate.net
Chlorogenic acid has been shown to influence glucose and lipid metabolism. nottingham.ac.uknih.gov Stable isotope tracing provides a powerful method to investigate the mechanisms behind these effects in animal models. By administering ¹³C-labeled glucose or fatty acids along with chlorogenic acid, researchers can track how this compound alters the absorption, utilization, and storage of these nutrients. nih.gov
For instance, studies have shown that chlorogenic acid can lower blood glucose levels and inhibit the production of glucose by the liver. nih.gov In diabetic mice, chlorogenic acid has been found to improve glucose tolerance and reduce hepatic lipid accumulation by modulating the expression of genes involved in fatty acid oxidation and synthesis. frontiersin.orgnih.gov
Table 2: Effect of Chlorogenic Acid on Hepatic Gene Expression in Diabetic db/db Mice
Stable isotope tracing is essential for understanding how cells generate energy and synthesize the building blocks necessary for growth and proliferation. researchgate.net By tracing the metabolism of ¹³C-labeled nutrients, researchers can quantify the contributions of different pathways to ATP production and the synthesis of biomass precursors, such as amino acids, nucleotides, and lipids. nih.gov
For example, by using ¹³C-labeled glucose, it's possible to determine the relative contributions of glycolysis and oxidative phosphorylation to cellular energy production. researchgate.net This information is crucial for understanding the metabolic adaptations of cells in various physiological and pathological states, such as cancer.
Analysis of Metabolite Derivatization and Conjugation Pathways in Biological Matrices
In biological systems, metabolites often undergo derivatization or conjugation reactions, where they are chemically modified by the addition of other molecules. nih.gov These modifications can alter their biological activity, solubility, and excretion. Stable isotope labeling can be used to study these pathways. researchgate.net
By using an isotopically labeled derivatizing agent, it is possible to introduce a "mass tag" onto specific classes of metabolites. richardbeliveau.org For example, a ¹³C-labeled reagent can be used to tag all metabolites containing a specific functional group, such as an amine or a hydroxyl group. acs.org This allows for the selective detection and quantification of these derivatized metabolites by mass spectrometry, even in complex biological samples. richardbeliveau.org This approach can be used to compare the relative abundance of these metabolites between different samples, providing insights into how metabolic pathways are altered under different conditions. richardbeliveau.org
Integration with Omics Approaches: Metabolomics and Fluxomics
The integration of stable isotope labeling using tracers like this compound with advanced 'omics' technologies, particularly metabolomics and fluxomics, offers a powerful framework for deciphering complex biological systems. This synergy allows researchers to move beyond static snapshots of metabolite concentrations to a dynamic understanding of metabolic pathway activities and regulatory mechanisms. eurisotop.comsigmaaldrich.com By introducing this compound into a biological system, scientists can specifically track the journey of the 13C atoms as they are incorporated into downstream metabolites, providing unambiguous evidence of metabolic pathways and quantifying the rates (fluxes) of the reactions involved. nih.govcreative-proteomics.com
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is significantly enhanced by stable isotope labeling. masonaco.org When a 13C-labeled precursor like this compound is used, its metabolites can be distinguished from the endogenous, unlabeled molecules by mass spectrometry, which detects the mass shift caused by the heavier 13C isotopes. youtube.com This technique is crucial for accurately identifying the biotransformation products of the parent compound and mapping its metabolic fate. eurisotop.com High-resolution mass spectrometry is essential for these studies as it can resolve the distinct isotopic patterns, allowing for precise identification and quantification of labeled compounds. masonaco.orgfrontiersin.org
Fluxomics, specifically 13C-Metabolic Flux Analysis (13C-MFA), builds upon this by using the isotopic labeling patterns in metabolites to calculate the rates of intracellular metabolic reactions. creative-proteomics.comnih.gov This "gold standard" for quantifying cellular metabolism provides a functional readout of the metabolic state. creative-proteomics.com By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) in metabolites downstream of this compound, researchers can infer the relative and absolute fluxes through interconnected pathways. nih.govresearchgate.net This quantitative data is invaluable for understanding how cells or organisms process chlorogenic acid and how its metabolism impacts central carbon metabolism under various physiological or pathological conditions. researchgate.netnih.gov
The combined metabolomics and fluxomics approach provides a comprehensive view of a compound's influence. For instance, after administering this compound, metabolomics can identify a range of labeled downstream products, such as labeled caffeic acid, quinic acid, and their subsequent phase II metabolites (e.g., glucuronides and sulfates). nih.govresearchgate.net Fluxomics can then quantify the rate at which chlorogenic acid is hydrolyzed and the proportion of its breakdown products that enter specific subsequent pathways. This integrated analysis reveals not only the metabolic products but also the dynamic behavior and regulation of the metabolic network in response to the compound. eurisotop.comnih.gov
Detailed Research Findings
While specific fluxomics studies using this compound as a tracer are not widely published, the principles can be illustrated through hypothetical data derived from established methodologies in the field of stable isotope tracing. Such studies would typically involve administering the labeled compound to a model system (e.g., cell culture, animal model) and analyzing metabolites at a metabolic and isotopic steady state.
A metabolomics analysis would first identify which downstream metabolites incorporate the 13C label. The following table represents the type of data that would be generated from a liquid chromatography-mass spectrometry (LC-MS) analysis of liver cells treated with this compound.
| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+3) | Fold Change in 13C Enrichment (vs. Control) | Putative Pathway |
|---|---|---|---|---|
| Caffeic Acid | 180.04 | 183.05 | 150.2 | Hydrolysis Product |
| Ferulic Acid | 194.05 | 197.06 | 85.6 | Methylation Product |
| Caffeic Acid Glucuronide | 356.07 | 359.08 | 112.4 | Phase II Conjugation |
| Dihydrocaffeic Acid | 182.05 | 185.06 | 45.1 | Gut Microbiome Metabolism |
Building on these findings, 13C-MFA would be employed to quantify the flow of carbon from this compound through these identified pathways. By constructing a metabolic network model and fitting it to the measured mass isotopomer distributions, absolute flux values can be determined. The table below illustrates hypothetical flux data comparing two conditions, such as healthy versus diseased liver cells, to demonstrate how metabolic reprogramming affects the processing of chlorogenic acid.
| Metabolic Reaction | Flux (Healthy Cells) (nmol/10^6 cells/hr) | Flux (Diseased Cells) (nmol/10^6 cells/hr) | Key Enzyme |
|---|---|---|---|
| Chlorogenic Acid → Caffeic Acid | 50.5 ± 4.1 | 25.2 ± 3.5 | Esterase |
| Caffeic Acid → Ferulic Acid | 15.2 ± 1.8 | 8.1 ± 1.2 | COMT |
| Caffeic Acid → Caffeic Acid Glucuronide | 28.9 ± 3.2 | 12.5 ± 2.1 | UGT |
| Caffeic Acid → Dihydrocaffeic Acid | 5.8 ± 0.9 | 4.3 ± 0.7 | Bacterial Reductase |
This integrated omics approach provides unparalleled insight into the biochemical fate and functional impact of this compound. It enables the identification of metabolic bottlenecks, the discovery of novel biotransformation pathways, and a quantitative understanding of how metabolic networks adapt to the introduction of this bioactive compound. nih.govresearchgate.net
Advanced Analytical Methodologies for Chlorogenic Acid 13c3
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is a cornerstone for the analysis of Chlorogenic Acid-13C3. The technique differentiates molecules based on their mass-to-charge ratio (m/z). The key principle in detecting the labeled compound is its distinct mass shift compared to its unlabeled counterpart. This compound has a molecular weight that is approximately 3 Daltons (Da) higher than the natural chlorogenic acid due to the replacement of three ¹²C atoms with ¹³C atoms. nih.gov This mass difference allows for its specific detection and quantification, even in the presence of high concentrations of the endogenous compound. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of both the labeled and unlabeled molecules. nih.govusask.ca
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) for Complex Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC-MS/MS), are powerful techniques for analyzing this compound within complex biological or food matrices. mdpi.comnih.gov These methods first employ a liquid chromatography column to separate the analyte of interest from other components in the sample based on its physicochemical properties. sielc.comird.frmdpi.com Following separation, the compound enters the mass spectrometer for detection.
In the context of this compound, the mass spectrometer is typically operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound (which is 3 Da heavier than unlabeled chlorogenic acid) and one or more of its specific product ions generated through collision-induced dissociation. researchgate.netnih.gov This high degree of specificity allows for accurate quantification that is free from matrix interference. mdpi.com UPLC systems, by using smaller column particles, offer faster analysis times and improved resolution compared to traditional HPLC. nih.govmdpi.com
Table 1: Comparison of Expected Mass-to-Charge Ratios (m/z) for Chlorogenic Acid and this compound in Mass Spectrometry
| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) | Description |
|---|---|---|---|
| Chlorogenic Acid | 353 | 191 (Quinic acid moiety), 179 (Caffeic acid moiety), 135 | These values represent the naturally occurring compound. The product ions are characteristic fragments used for identification and quantification in MS/MS. massbank.euresearchgate.netresearchgate.net |
| This compound | 356 | 191 (Quinic acid moiety), 182 (Caffeic acid moiety-13C3), 138 | The precursor ion is 3 Da heavier due to the 13C labels. If the labels are on the caffeic acid portion, its corresponding fragments will also show this mass shift, while fragments from the unlabeled quinic acid portion will not. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling Patterns
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for determining the specific positions of the isotopic labels within the this compound molecule. nih.gov Because chlorogenic acid is not naturally volatile, a derivatization step, such as trimethylsilylation (TMS), is typically required to make it suitable for GC analysis. nih.gov
Once derivatized, the compound is separated by the gas chromatograph and then fragmented in the mass spectrometer. The resulting fragmentation pattern provides a detailed fingerprint of the molecule. unar.ac.id By comparing the mass spectra of the labeled and unlabeled derivatives, researchers can deduce the location of the 13C atoms. nih.gov For example, if a fragment contains all three 13C atoms, its m/z value will be shifted by 3 Da, whereas a fragment containing none of the labels will have an unchanged mass. This information is critical for metabolic flux analysis and studies investigating the biosynthesis or degradation pathways of chlorogenic acid. semanticscholar.org
Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Profiling
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no preparation. nih.govnist.gov This method is highly advantageous for high-throughput screening. A sample containing this compound can be introduced directly into the DART ion source, where it is desorbed and ionized by a stream of heated, metastable gas (typically helium or nitrogen). nist.gov
The resulting ions are then analyzed by the mass spectrometer. DART-MS can quickly confirm the presence of the labeled compound by detecting its unique molecular ion peak (m/z 357 for [M+H]⁺ or m/z 356 for [M-H]⁻). While it generally lacks the separative power of chromatographic methods, its speed makes it an excellent tool for preliminary screening or for applications where chromatographic separation is unnecessary. nih.govchemrxiv.org
Ion Chromatography-Mass Spectrometry (IC-MS/MS) for Polar Metabolites
For the analysis of highly polar and ionic compounds like chlorogenic acid in aqueous matrices, Ion Chromatography-Mass Spectrometry (IC-MS/MS) presents a robust analytical solution. lcms.cz Ion chromatography separates molecules based on their ionic interactions with a stationary phase. This technique is particularly effective at retaining and separating polar analytes that are often challenging to analyze with traditional reversed-phase LC columns. lcms.cz Coupling IC with MS/MS provides both excellent separation of polar metabolites and the high sensitivity and selectivity of mass spectrometric detection, making it a suitable method for quantifying this compound in complex samples such as plant extracts or biological fluids. lcms.cz
Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification
The primary application of this compound is in Stable Isotope Dilution Analysis (SIDA), which is considered the gold standard for absolute quantification. frontiersin.orgwikipedia.org This method involves adding a precisely known amount of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte of interest (chlorogenic acid). wikipedia.org
The labeled standard and the native analyte are assumed to behave identically during sample preparation, extraction, and analysis. frontiersin.orgnih.gov Therefore, any loss of analyte during the procedure will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the MS signal from the native analyte to that of the labeled standard, an extremely accurate and precise calculation of the original concentration of chlorogenic acid in the sample can be made, effectively correcting for matrix effects and recovery losses. frontiersin.orgnih.gov
Table 2: Principle of Absolute Quantification using Stable Isotope Dilution Analysis (SIDA)
| Step | Description | Example |
|---|---|---|
| 1. Spiking | A known amount of this compound (Internal Standard, IS) is added to the sample containing an unknown amount of native Chlorogenic Acid (Analyte). | Add 100 ng of this compound to a 1 mL sample. |
| 2. Extraction & Analysis | The sample is processed. The IS and Analyte are extracted and analyzed together, typically by LC-MS/MS. | During extraction, 50% of both the IS and the Analyte are lost. The remaining 50 ng of IS and 50% of the original Analyte are injected into the LC-MS/MS. |
| 3. Detection | The mass spectrometer measures the peak area (signal intensity) for both the Analyte (e.g., m/z 353 -> 191) and the IS (e.g., m/z 356 -> 191). | Measured Peak Area Ratio (Analyte/IS) = 0.5. |
| 4. Quantification | The concentration of the Analyte is calculated from the measured peak area ratio using a calibration curve. The ratio is unaffected by sample loss. | The final calculated concentration accurately reflects the original amount of Analyte in the sample before any loss occurred. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of compounds. nih.gov When analyzing this compound, NMR provides direct evidence of the isotopic labeling.
In ¹³C NMR spectroscopy, the signals corresponding to the isotopically enriched carbon atoms will be significantly enhanced in intensity compared to the signals from the carbons at natural abundance (approximately 1.1%). researchgate.netresearchgate.net This allows for unambiguous confirmation of the presence of the label.
Furthermore, the ¹³C labels can be observed indirectly in ¹H NMR spectra. The ¹³C nucleus can couple with adjacent protons (¹H), leading to the splitting of their signals into doublets (known as ¹³C satellites). Observing these specific couplings can confirm the exact location of the ¹³C atoms within the molecule's framework, which is invaluable for verifying the synthesis of the labeled compound and for structural studies. nih.gov Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can further map the connectivity between protons and the labeled carbons, providing comprehensive structural details. bmrb.io
Table 3: Typical ¹³C NMR Chemical Shifts for Chlorogenic Acid and Expected Observations for this compound
| Carbon Atom in Chlorogenic Acid | Typical Chemical Shift (δ) in ppm | Expected Observation for this compound |
|---|---|---|
| C-1 (Quinic Acid) | ~76.4 | Normal intensity (natural abundance) |
| C-3 (Quinic Acid) | ~71.7 | Normal intensity (natural abundance) |
| C-4 (Quinic Acid) | ~73.7 | Normal intensity (natural abundance) |
| C-5 (Quinic Acid) | ~71.2 | Normal intensity (natural abundance) |
| C-1' (Caffeoyl) | ~127.0 | Potential for high intensity if labeled |
| C-2' (Caffeoyl) | ~115.0 | Potential for high intensity if labeled |
| C-7' (Caffeoyl, C=O) | ~168.0 | Potential for high intensity if labeled |
| C-8' (Caffeoyl, C=C) | ~146.0 | Potential for high intensity if labeled |
| C-9' (Caffeoyl, C=C) | ~116.0 | Potential for high intensity if labeled |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The "Potential for high intensity" indicates the positions where the ¹³C₃ label is commonly placed on the caffeoyl moiety. nih.govresearchgate.net
Applications in Structural Elucidation and Intermolecular Interaction Studies
The incorporation of carbon-13 isotopes into the chlorogenic acid molecule provides a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. alfa-chemistry.com The presence of the ¹³C label allows for a variety of specialized NMR experiments that can overcome the spectral overlap often encountered in the ¹H NMR spectra of complex molecules. These ¹³C-detected experiments are instrumental in assigning the carbon resonances within the molecule's spin system, which is a crucial first step in a comprehensive structural analysis.
Furthermore, this compound is invaluable in studying intermolecular interactions. Stable isotope labeling can be used to map the interaction surfaces between this compound and other molecules, such as proteins or enzymes. nih.govrsc.org By monitoring the changes in the NMR signals of the labeled carbon atoms upon binding to a target molecule, researchers can identify the specific parts of the chlorogenic acid structure that are involved in the interaction. This provides critical insights into binding modes and the functional consequences of such interactions.
¹H-¹³C Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity
¹H-¹³C Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. google.comnorthwestern.edu This method is particularly useful for elucidating the three-dimensional structure of molecules in solution. In the context of this compound, the ¹H-¹³C NOESY experiment can reveal through-space correlations between the ¹³C-labeled carbon atoms and nearby protons. google.com
The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the interacting nuclei, providing precise distance constraints that can be used to build a 3D model of the molecule. google.comjeol.com This technique is especially advantageous in resolving ambiguities that may arise from other NMR experiments and provides a more detailed and accurate picture of the molecular conformation. The use of ¹³C-labeled compounds in NOESY experiments, often in the form of ¹H-¹³C HSQC-NOESY, helps to resolve spectral overlap that can be a significant issue in traditional ¹H-¹H NOESY spectra of complex molecules. jeol.comgoogle.com
Method Validation and Quality Control in Tracer Experiments
The use of this compound as a tracer in metabolic or pharmacokinetic studies necessitates rigorous method validation to ensure the reliability and accuracy of the experimental data. nih.govnih.gov Method validation is a comprehensive process that establishes the performance characteristics of an analytical method. musechem.com
Linearity and Dynamic Range Determination
Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. The dynamic range is the concentration range over which the method is linear. musechem.com To determine the linearity and dynamic range for the quantification of this compound, a series of calibration standards with known concentrations are prepared and analyzed. The response of the instrument is then plotted against the concentration, and a linear regression analysis is performed. A high coefficient of determination (R²) value, typically >0.99, indicates good linearity.
Table 1: Representative Linearity and Dynamic Range Data for this compound Analysis
| Concentration (ng/mL) | Instrument Response (Peak Area) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,542 |
| 50 | 758,931 |
| 100 | 1,521,045 |
| Linear Regression | y = 15205x + 125 |
| R² | 0.9998 |
| Dynamic Range | 1 - 100 ng/mL |
This is a hypothetical data table for illustrative purposes.
Specificity and Selectivity Assessment
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as endogenous chlorogenic acid or other metabolites. loesungsfabrik.de Selectivity refers to the ability of the method to distinguish between the analyte and other substances in the sample. loesungsfabrik.de In the context of this compound, mass spectrometry-based methods offer high specificity and selectivity due to the mass difference between the labeled and unlabeled compounds. nih.govnih.gov The method's specificity is typically assessed by analyzing blank matrix samples and samples spiked with potential interfering substances to ensure that no interfering peaks are observed at the retention time and mass-to-charge ratio of this compound. loesungsfabrik.de
Precision and Accuracy Evaluation
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean of a set of results to the true value and is often expressed as the percent recovery. musechem.com Both intra-day (repeatability) and inter-day (intermediate precision) precision and accuracy are evaluated using quality control (QC) samples at different concentration levels.
Table 2: Representative Precision and Accuracy Data for this compound QC Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Recovery) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Recovery) |
| Low | 2.5 | 4.2 | 102.5 | 5.8 | 101.7 |
| Medium | 40 | 3.1 | 98.9 | 4.5 | 99.2 |
| High | 80 | 2.5 | 101.2 | 3.9 | 100.8 |
This is a hypothetical data table for illustrative purposes.
Optimization of Sample Preparation and Addressing Matrix Effects
Sample preparation is a critical step in the analytical workflow and must be optimized to ensure efficient extraction of this compound from the biological matrix and to minimize interferences. acs.org Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of the analysis. nih.gov The use of a stable isotope-labeled internal standard, such as this compound itself, is the most effective way to compensate for matrix effects, as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way. nih.govnih.govresearchgate.net Various extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be optimized to remove interfering substances and reduce matrix effects.
Mechanistic Research Insights Gained Through Chlorogenic Acid 13c3 Tracing
Elucidating Cellular and Molecular Mechanisms of Action
A comprehensive review of published research indicates that studies specifically utilizing Chlorogenic Acid-13C3 tracing to elucidate the broader cellular and molecular mechanisms of action are not yet widely available. Research has extensively documented the antioxidant, anti-inflammatory, and metabolic regulatory effects of unlabeled chlorogenic acid. frontiersin.orgnih.gov However, the direct tracing of the 13C3-labeled molecule to map its precise interactions and subsequent cellular effects at a molecular level remains a field for future investigation.
Investigating Enzyme-Substrate Interactions and Allosteric Regulation in Metabolic Pathways
Information detailing the use of this compound as a tracer to investigate specific enzyme-substrate interactions and allosteric regulation is limited in current scientific literature. While it is known that chlorogenic acid can influence key enzymes in glucose and lipid metabolism, such as glucose-6-phosphatase, these insights have been primarily derived from in vitro enzyme assays and preclinical models using the unlabeled compound. frontiersin.org Isotopic tracing studies with this compound would be required to specifically follow the compound's interaction with enzymatic active sites or allosteric sites and to trace the carbon backbone through subsequent metabolic transformations.
Role in Modulating Key Cellular Signaling Pathways (e.g., AMPK, Nrf2, NF-κB)
The modulation of key cellular signaling pathways such as AMPK, Nrf2, and NF-κB by chlorogenic acid is well-documented. cjnmcpu.com These pathways are central to cellular energy homeostasis, antioxidant defense, and inflammatory responses. However, the available research has not specifically utilized this compound tracing to demonstrate these modulatory roles. Such studies would be invaluable to confirm whether the parent chlorogenic acid molecule or one of its specific, traced metabolites is responsible for the direct interaction with upstream or downstream components of these critical signaling cascades.
Impact on Microbiota-Host Metabolic Interactions in Animal Systems
Stable isotope tracing has provided significant insights into the crucial role of the gut microbiota in the metabolism of chlorogenic acid. While studies tracing the entire this compound molecule are not detailed, research using isotopically labeled components of chlorogenic acid has illuminated its metabolic fate.
When chlorogenic acid reaches the colon, it is hydrolyzed by microbial esterases, breaking it down into caffeic acid and quinic acid. nih.govresearchgate.net A study utilizing uniformly labeled [U-13C]-Quinic acid in a human fecal microbiota model was conducted to trace the metabolic fate of this key component. nih.gov This tracing approach allows for the unambiguous identification of metabolites derived from the quinic acid moiety of chlorogenic acid.
The metabolomics analysis identified six metabolic intermediates containing the 13C label, revealing two primary degradation pathways orchestrated by the gut microbiota nih.gov:
An Oxidative Route: This pathway involves the aromatization of the quinic acid structure, leading to the formation and accumulation of protocatechuic acid.
A Reductive Route: This pathway includes a dehydroxylation step, resulting in the formation of cyclohexane (B81311) carboxylic acid.
The table below summarizes the key metabolites identified through the tracing of [U-13C]-Quinic acid in an in vitro colonic model.
| Precursor | Labeled Metabolite | Metabolic Pathway |
| [U-13C]-Quinic Acid | Protocatechuic Acid | Oxidative |
| [U-13C]-Quinic Acid | Cyclohexane Carboxylic Acid | Reductive |
| [U-13C]-Quinic Acid | Catechol | Oxidative |
| [U-13C]-Quinic Acid | 3,4-Dihydroxybenzoic Acid | Oxidative |
| [U-13C]-Quinic Acid | Cyclohexane-1,2-diol | Reductive |
| [U-13C]-Quinic Acid | 1,3-Dioxolane | Reductive |
Future Directions and Emerging Research Avenues for Chlorogenic Acid 13c3
Expansion of Stable Isotope Tracing Applications to Diverse Biological Systems
The utility of stable isotope tracers like Chlorogenic Acid-13C3 extends far beyond simple metabolic fate studies. Future research is poised to apply this tracer to a wide array of biological systems to answer fundamental questions about metabolism and disease. The ability to track the incorporation and transformation of the 13C-labeled chlorogenic acid moiety will provide unprecedented insights into its role in various organisms. creative-proteomics.comresearchgate.net
By introducing this compound to different biological models, from microbial cultures to plant tissues and even animal models, researchers can elucidate the pathways involved in its uptake, modification, and degradation. boku.ac.atresearchgate.net This approach is particularly valuable for understanding the interactions between dietary phenolic compounds and the gut microbiome, as well as their subsequent effects on host metabolism. Stable isotope tracing can reveal the extent to which gut microbes metabolize chlorogenic acid before it is absorbed by the host, and how this metabolism influences the bioavailability and bioactivity of its derivatives. nih.gov
| Biological System | Potential Research Focus with this compound | Expected Insights |
| Microbial Cultures | Tracing the degradation and transformation pathways of chlorogenic acid by specific gut bacteria. | Identification of key bacterial enzymes and metabolic routes involved in chlorogenic acid metabolism. |
| Plant Tissues | Investigating the biosynthesis and turnover of chlorogenic acid in response to environmental stressors. researchgate.net | Understanding the role of chlorogenic acid in plant defense and development. |
| Animal Models | Mapping the systemic distribution and metabolic fate of ingested this compound. | Elucidation of absorption, distribution, metabolism, and excretion (ADME) profiles and identification of bioactive metabolites. |
| Human Studies | Quantifying the contribution of dietary chlorogenic acid to the circulating metabolite pool. | Assessing the impact of dietary phenolics on human health and disease. nih.gov |
Development of Advanced Computational Models for Enhanced Flux Analysis and Prediction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. mdpi.com The use of this compound provides the empirical data necessary for such analyses. However, the complexity of metabolic networks necessitates the development of sophisticated computational models to interpret the isotopic labeling patterns accurately. nih.gov
Future research will focus on creating more robust and predictive models for 13C-metabolic flux analysis. acs.org This includes the development of machine-learning algorithms that can analyze large datasets from tracer experiments to identify subtle changes in metabolic fluxes. nih.gov Such models can help to predict how metabolic pathways will respond to various perturbations, such as dietary interventions or disease states. The development of standardized modeling languages, such as FluxML, will also facilitate the sharing and comparison of MFA models across different research groups, fostering collaboration and accelerating scientific discovery. frontiersin.org
Interdisciplinary Research Integrating Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of the biological impact of chlorogenic acid, it is crucial to integrate data from various "omics" platforms. Future research will increasingly combine stable isotope tracing with this compound with genomics, transcriptomics, and proteomics. osti.gov This systems biology approach will allow researchers to connect changes in metabolic fluxes with alterations in gene expression and protein abundance. embopress.org
For instance, by treating cells with this compound and simultaneously measuring changes in the transcriptome and proteome, researchers can identify the genes and proteins that are regulated by chlorogenic acid or its metabolites. mdc-berlin.de This integrated approach can reveal novel signaling pathways and regulatory networks influenced by dietary phenolics. The combination of metabolomics with other omics data will be instrumental in building comprehensive models of cellular metabolism and understanding the complex interplay between different biological processes. acs.org
High-Throughput Screening and Automation in Tracer-Based Metabolic Profiling
The demand for analyzing large numbers of samples in metabolomics studies necessitates the development of high-throughput screening (HTS) and automation technologies. rsc.org Future advancements in this area will significantly enhance the efficiency of tracer-based metabolic profiling using this compound. Automated platforms for sample preparation, mass spectrometry analysis, and data processing will enable the rapid screening of the metabolic effects of chlorogenic acid in diverse experimental conditions. researchgate.netpnas.org
The integration of robotic systems for liquid handling and sample infusion into mass spectrometers can dramatically increase sample throughput. rsc.org Furthermore, the development of advanced software for the automated detection and quantification of isotopically labeled metabolites will streamline the data analysis workflow. nih.govnih.gov These technological advancements will make it feasible to conduct large-scale studies, such as screening the metabolic effects of chlorogenic acid on hundreds of different cell lines or in response to a wide range of stimuli. nih.govnih.gov
| Technological Advancement | Impact on this compound Research |
| Automated Sample Preparation | Increased reproducibility and throughput of sample processing for metabolic analysis. |
| Robotic Mass Spectrometry Infusion | Rapid analysis of large sample sets, enabling high-throughput screening applications. rsc.org |
| Advanced Data Analysis Software | Automated and accurate quantification of 13C-labeled metabolites, reducing data processing time. nih.gov |
| Integrated HTS Platforms | Comprehensive screening of the biological activities of chlorogenic acid and its metabolites. pnas.org |
Applications in Agricultural Biotechnology for Targeted Metabolic Engineering in Plants
Chlorogenic acid is an important secondary metabolite in many plant species, playing roles in defense against pests and pathogens, as well as influencing the quality of agricultural products. nih.govresearchgate.net The use of this compound as a tracer can provide valuable information for the targeted metabolic engineering of plants to enhance their beneficial properties. nsf.gov
By tracing the flow of carbon from primary metabolism into the chlorogenic acid biosynthesis pathway, researchers can identify rate-limiting steps and key regulatory points. d-nb.info This knowledge can then be used to genetically modify plants to increase the production of chlorogenic acid, thereby improving their resistance to stress or enhancing their nutritional value. semanticscholar.org Furthermore, understanding the metabolic fate of chlorogenic acid in plants can inform strategies to optimize its content in food crops, potentially leading to agricultural products with enhanced health benefits. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for quantifying Chlorogenic Acid-13C3 in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its isotopic specificity and sensitivity. Isotope dilution methods using this compound as an internal standard improve accuracy by correcting for matrix effects and ionization variability . UV-Vis spectrophotometry (at 290 nm) is suitable for preliminary quantification but requires calibration curves validated against reference standards .
Q. How can researchers optimize the extraction of this compound from plant tissues?
- Methodological Answer : Ultrasonic-assisted extraction (UAE) with ethanol-water mixtures (e.g., 70% ethanol) is widely used. Key parameters include solvent polarity, extraction time (10–25 min), and temperature. Orthogonal experimental designs (e.g., Box-Wilson response surface methodology) statistically optimize these variables to maximize yield . Post-extraction, centrifugal filtration or solid-phase extraction (SPE) removes interfering compounds .
Q. What are the critical steps in validating a this compound quantification method?
- Methodological Answer : Validation requires:
- Linearity : A calibration curve with R² > 0.99 across the expected concentration range.
- Precision : Intra-day and inter-day relative standard deviation (RSD) < 5%.
- Recovery : Spiked recovery rates of 90–110% in biological matrices.
- Limit of Detection (LOD) : Typically ≤ 0.1 µg/mL for LC-MS/MS .
Advanced Research Questions
Q. How does isotopic labeling (e.g., 13C3) enhance pharmacokinetic studies of chlorogenic acid?
- Methodological Answer : this compound serves as a stable isotope tracer to distinguish endogenous vs. exogenous compounds in mass spectrometry. This enables precise tracking of absorption, distribution, metabolism, and excretion (ADME) in vivo. For example, co-administering labeled and unlabeled forms allows simultaneous measurement of bioavailability and metabolic pathways without isotopic interference .
Q. What experimental strategies resolve contradictions in reported bioactivity data for chlorogenic acid?
- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often arise from differences in:
- Dosage : Use dose-response curves to identify threshold effects.
- Model systems : Compare in vitro (cell lines) and in vivo (rodent) results, controlling for interspecies variability.
- Redox conditions : Measure reactive oxygen species (ROS) under physiologically relevant oxygen tensions . Meta-analyses of primary literature can identify confounding variables .
Q. How can computational modeling predict non-covalent interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes like HIF prolyl-hydroxylase or JNK kinases. Density Functional Theory (DFT) calculations assess binding energies and electron transfer mechanisms. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What advanced imprinting techniques improve selectivity of Molecularly Imprinted Polymers (MIPs) for this compound?
- Methodological Answer : Novel imprinting methods, such as epitope imprinting or stimuli-responsive MIPs, enhance specificity. For example, using chlorogenic acid derivatives as pseudo-templates increases cross-reactivity for structurally similar metabolites. Characterization via Brunauer-Emmett-Teller (BET) analysis and scanning electron microscopy (SEM) optimizes pore size and surface area .
Q. How do researchers address isotopic purity challenges in synthesizing this compound?
- Methodological Answer : Isotopic purity (>99% 13C) is verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Synthetic routes often employ 13C-labeled precursors (e.g., 13C3-caffeic acid) in esterification reactions with quinic acid. Purification via preparative HPLC ensures removal of unlabeled byproducts .
Methodological Resources
- Experimental Design : Box-Wilson response surface methodology for extraction optimization .
- Analytical Validation : ICH guidelines for LC-MS/MS method validation .
- Computational Tools : Gaussian 16 for DFT, GROMACS for MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
